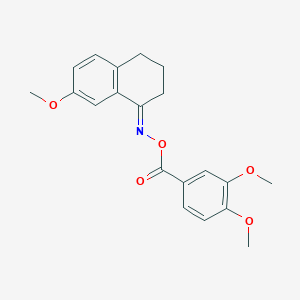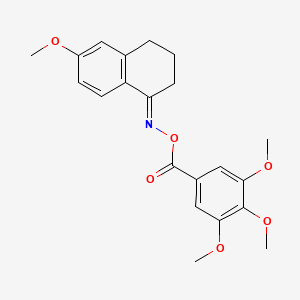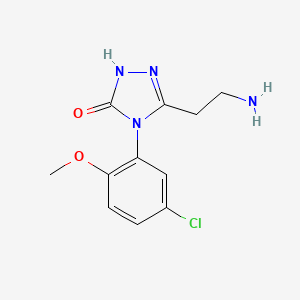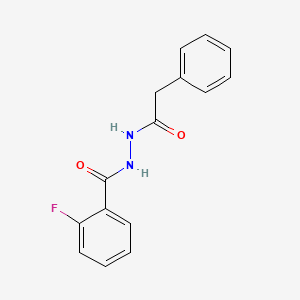
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime
Descripción general
Descripción
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime, also known as DMNQ or menadione dimethylpyrimidinol bis (methylthio) acetate, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMNQ is a redox-active molecule that can generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Mecanismo De Acción
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime generates ROS through redox cycling, which involves the transfer of electrons between this compound and cellular components such as NADH and NADPH. The ROS generated by this compound can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This compound has been shown to induce apoptosis in cancer cells through the generation of ROS.
Biochemical and physiological effects:
This compound has been shown to induce oxidative stress in cells and alter cellular processes such as cell cycle regulation, DNA damage response, and apoptosis. This compound has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress. This compound has been used to study the effects of oxidative stress on mitochondrial function and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime is a useful tool for studying the effects of oxidative stress on cellular processes. It is relatively easy to synthesize and can be used at low concentrations to induce oxidative stress in cells. However, this compound has limitations such as its potential toxicity and non-specific effects on cellular processes. Researchers should take precautions when working with this compound and use appropriate controls in their experiments.
Direcciones Futuras
There are several future directions for 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime research. One direction is to study the role of this compound in aging and age-related diseases. This compound has been shown to induce oxidative stress and alter mitochondrial function, which are both implicated in aging and age-related diseases. Another direction is to study the effects of this compound on the immune system. This compound has been shown to induce apoptosis in cancer cells, but its effects on immune cells are not well understood. Finally, researchers could explore the potential therapeutic applications of this compound in diseases such as cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime has been used as a tool in scientific research to induce oxidative stress in cells and study the effects of oxidative stress on cellular processes. It has been used in various fields of research such as cancer biology, neurobiology, and cardiovascular disease. This compound has also been used to study the role of ROS in aging and age-related diseases.
Propiedades
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-9-7-13-5-4-6-17(16(13)12-15)21-26-20(22)14-8-10-18(24-2)19(11-14)25-3/h7-12H,4-6H2,1-3H3/b21-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXKQJOJACMFE-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899894.png)

![2-[(3-chlorobenzyl)thio]-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3899916.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)
![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3899958.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B3899973.png)
![ethyl 2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B3899980.png)
![N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)

![N'-[(3-methylbenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3900003.png)